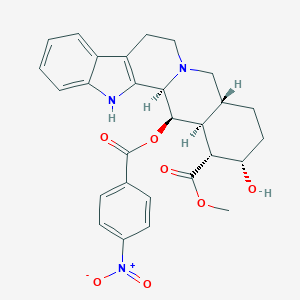
14-(4-Nitrobenzoyloxy)yohimbine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Nbo-yohimbine is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is primarily known for its use as an aphrodisiac and in the treatment of erectile dysfunction. 14-Nbo-yohimbine is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Nbo-yohimbine typically involves multiple steps, starting from yohimbine. The process includes the introduction of nitrobenzoyl (Nbo) groups to the yohimbine molecule. This is achieved through a series of reactions involving nitration, esterification, and amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 14-Nbo-yohimbine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for the purification and validation of the final product .
Análisis De Reacciones Químicas
Types of Reactions
14-Nbo-yohimbine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
14-Nbo-yohimbine has a wide range of applications in scientific research:
Chemistry: Used as a probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in the investigation of cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
14-Nbo-yohimbine exerts its effects primarily through the blockade of alpha-2 adrenergic receptors. This action leads to an increase in the release of norepinephrine and other neurotransmitters, enhancing sympathetic nervous system activity. The compound also interacts with other molecular targets, including serotonin and dopamine receptors, contributing to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Yohimbine: The parent compound, known for its aphrodisiac and stimulant properties.
Reserpine: Another indole alkaloid with similar molecular structure but different pharmacological effects.
Deserpidine: A derivative of reserpine with distinct therapeutic applications.
Uniqueness
14-Nbo-yohimbine is unique due to its specific molecular modifications, which enhance its binding affinity and selectivity for certain receptors. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
109460-90-4 |
|---|---|
Fórmula molecular |
C28H29N3O7 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1 |
Clave InChI |
ZDOVTMRFXLKGQV-IZUVYGNBSA-N |
SMILES |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
SMILES isomérico |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
SMILES canónico |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
Sinónimos |
14 beta-(4-nitrobenzoyloxy)yohimbine 14-(4-nitrobenzoyloxy)yohimbine 14-NBO-yohimbine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















